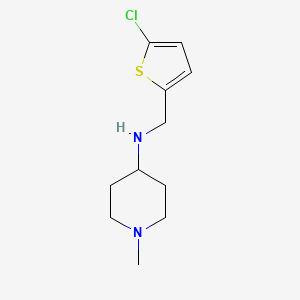

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine

Description

N-((5-Chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine is a heterocyclic amine featuring a 1-methylpiperidin-4-amine core substituted with a (5-chlorothiophen-2-yl)methyl group.

Propriétés

IUPAC Name |

N-[(5-chlorothiophen-2-yl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2S/c1-14-6-4-9(5-7-14)13-8-10-2-3-11(12)15-10/h2-3,9,13H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNOAZXVFRMOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Chlorination: The thiophene ring is then chlorinated to introduce the chlorine atom at the 5-position.

Attachment of the Piperidine Moiety: The chlorinated thiophene is reacted with a piperidine derivative to form the final compound. This step may involve nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the piperidine moiety or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the piperidine nitrogen.

Applications De Recherche Scientifique

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or antimicrobial agents.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: The compound can be used to study the biological activity of thiophene derivatives and their interactions with various biological targets.

Mécanisme D'action

The mechanism of action of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine with its analogs:

Key Observations :

- Molecular Weight: The target (270.79 g/mol) is smaller than quinoline-based CM-272 (435.53 g/mol), suggesting better bioavailability .

- Synthetic Accessibility : The target can be synthesized via reductive amination between 1-methylpiperidin-4-amine and 5-chlorothiophene-2-carbaldehyde, a method analogous to Schiff base synthesis in and SNAr amination in .

Pharmacological and Reactivity Profiles

- Thrombin Inhibition : Analogs like N-[(5-chlorothiophen-2-yl)methyl]-1,3,5-trimethyl-1H-pyrazol-4-amine () demonstrate thrombin inhibitory activity, suggesting the target may share similar mechanisms due to the chlorothiophene motif .

- CNS Targeting : Piperidine-containing compounds (e.g., ) are prevalent in CNS drugs. The target’s piperidine core and lipophilic substituent position it as a candidate for neuropharmacological applications .

- Enzyme Inhibition: Quinoline-piperidine hybrids () show dual inhibition of epigenetic enzymes (G9a/DNMTs), highlighting the versatility of piperidine derivatives in targeting diverse biological pathways.

Challenges and Opportunities

- Limited Direct Data: The target’s specific bioactivity remains uncharacterized in the provided evidence, necessitating further experimental validation.

- Toxicity Risks : Chlorinated thiophenes may pose metabolic stability challenges, as seen in analogs requiring structural optimization for reduced off-target effects .

- Synthetic Flexibility : Modular synthesis (e.g., ’s Pd-catalyzed coupling) allows for rapid generation of derivatives with tailored properties.

Activité Biologique

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine, with the CAS number 1096809-17-4, has the molecular formula and a molecular weight of 244.78 g/mol. The presence of a thiophene ring contributes to its unique chemical properties, making it a candidate for various biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene moiety can modulate enzyme activity, while the piperidine structure enhances binding affinity and selectivity for these targets. Detailed studies are necessary to elucidate the exact pathways involved in its action .

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine may share similar properties, potentially acting against various bacterial strains. Studies on related compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound could be explored for its antibacterial effects.

Neuropharmacological Effects

Thiophene derivatives have been investigated for their neuropharmacological properties. Preliminary studies suggest that N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine may influence neurotransmitter systems, particularly through inhibition of cholinesterases. This could have implications for treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiophene derivatives:

- Inhibition of Cholinesterases : A study demonstrated that related compounds effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The inhibition rates varied significantly among different derivatives, indicating structure-activity relationships that warrant further investigation .

- Antioxidant Activity : Some thiophene derivatives have shown antioxidant properties, which could contribute to their neuroprotective effects. This aspect is particularly relevant for compounds targeting oxidative stress-related conditions .

- Antimicrobial Studies : Research on similar thiophene compounds revealed strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting that N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine might also possess such properties .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tipepidine | Antitussive | Modulates cough reflex |

| Tiquizium Bromide | Antispasmodic | Inhibits smooth muscle contraction |

| N-(4-fluorophenyl)methyl-piperidine | Cholinesterase inhibitor | Increases acetylcholine availability |

N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine stands out due to its unique substitution pattern, which may confer distinct biological properties compared to other thiophene derivatives .

Q & A

Q. What are the common synthetic routes for preparing N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, similar piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. Key steps include:

- Step 1 : Preparation of the 5-chlorothiophene-2-carbaldehyde intermediate through halogenation of thiophene derivatives under controlled temperatures (0–5°C) using reagents like N-chlorosuccinimide (NCS) in dichloromethane .

- Step 2 : Coupling the aldehyde with 1-methylpiperidin-4-amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature .

- Optimization : Yield improvements (≥70%) are achieved by maintaining anhydrous conditions, using molecular sieves to scavenge water, and optimizing stoichiometric ratios (1:1.2 amine:aldehyde). Solvent choice (e.g., DMF vs. DCE) and catalyst loading (5–10 mol%) also impact efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing thiophene C-5 chlorine substitution) and piperidine N-methylation. Aromatic protons in thiophene appear as doublets (δ 6.8–7.2 ppm), while piperidine protons show characteristic splitting .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often use acetonitrile/water gradients with 0.1% trifluoroacetic acid to improve peak resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 259.1) and detects byproducts from incomplete substitution or oxidation .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine synthesis?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states. For example:

- Reaction Feasibility : Calculate activation energies for reductive amination steps to identify rate-limiting stages .

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on intermediate stability, guiding solvent selection (e.g., DCE vs. THF) .

- Byproduct Prediction : Machine learning algorithms trained on reaction databases (e.g., USPTO) flag potential side reactions, such as over-alkylation or thiophene ring oxidation .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving piperidine derivatives like N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) to identify outliers. Statistical tools like Grubbs’ test exclude anomalous datasets .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target modulation in live cells .

- Structural Profiling : Compare X-ray crystallography data (e.g., ligand-receptor co-crystals) to confirm binding poses and explain potency variations .

Q. How does the electronic nature of the chlorothiophene moiety influence the reactivity of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at C-5 of thiophene:

- Activates the Ring : Enhances electrophilicity at C-2, facilitating nucleophilic attacks (e.g., Suzuki couplings). Hammett constants (σₚ = 0.23 for Cl) quantify this effect .

- Directs Reactivity : Chlorine’s ortho/para-directing nature stabilizes transition states during Friedel-Crafts alkylation, favoring substitutions at specific positions .

- Impact on Basicity : Reduces the pKa of the adjacent amine (ΔpKa ~1.5), altering protonation states in physiological assays .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of N-((5-chlorothiophen-2-yl)methyl)-1-methylpiperidin-4-amine derivatives in medicinal chemistry research?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., replacing Cl with F or CF₃) to assess electronic effects on target binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds between piperidine N-H and Asp189 in proteases) .

- ADME Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes to correlate structural changes (e.g., N-methylation) with pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.